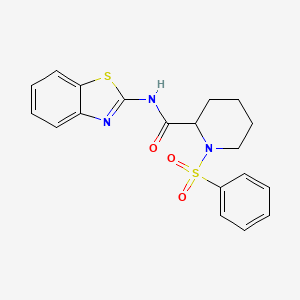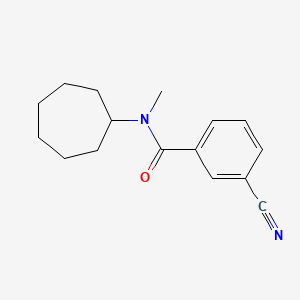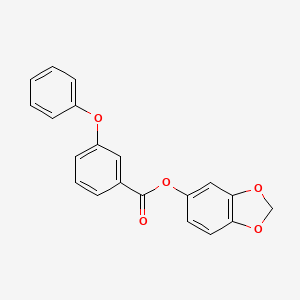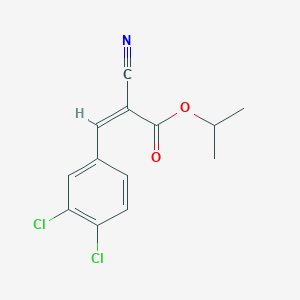
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, commonly known as ACHEMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (ACh) in the central and peripheral nervous systems. ACHEMP has been widely studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
ACHEMP works by binding to the active site of 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide, thereby preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. In addition, ACHEMP also has a high affinity for butyrylcholinesterase (BuChE), another enzyme that breaks down ACh, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
ACHEMP has been shown to have several biochemical and physiological effects, including increased ACh concentration, improved cognitive function, and reduced oxidative stress and inflammation in the brain. In addition, ACHEMP has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
实验室实验的优点和局限性
One of the main advantages of ACHEMP is its high selectivity for 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide and BuChE, which reduces the risk of side effects. In addition, ACHEMP has a long half-life, which allows for once-daily dosing. However, one of the limitations of ACHEMP is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on ACHEMP, including:
1. Development of novel synthesis methods to improve the yield and purity of ACHEMP.
2. Investigation of the neuroprotective effects of ACHEMP in animal models of neurodegenerative diseases.
3. Evaluation of the safety and efficacy of ACHEMP in clinical trials for the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Development of prodrugs or analogs of ACHEMP with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of ACHEMP in combination with other drugs for the treatment of neurodegenerative diseases.
In conclusion, ACHEMP is a promising compound with potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
The synthesis of ACHEMP involves several steps, starting from the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylketimine. This intermediate is then reacted with acetic anhydride to yield N-acetyl-N-cycloheptylmethylketimine. The final step involves the reduction of N-acetyl-N-cycloheptylmethylketimine with sodium borohydride to produce ACHEMP. The overall yield of this synthesis method is around 50%.
科学研究应用
ACHEMP has been extensively studied for its potential application in the treatment of Alzheimer's disease, which is characterized by a progressive decline in cognitive function due to the degeneration of cholinergic neurons in the brain. 1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide inhibitors such as ACHEMP can increase the concentration of ACh in the brain, thereby improving cognitive function. In addition, ACHEMP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-acetyl-N-cycloheptyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17(2)15-7-5-3-4-6-8-15/h14-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSWOLTSLEYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
